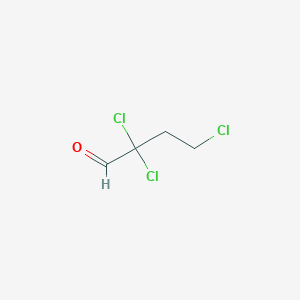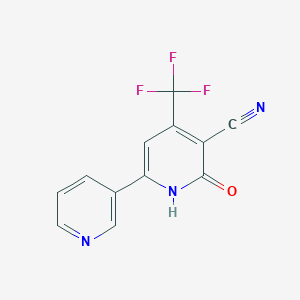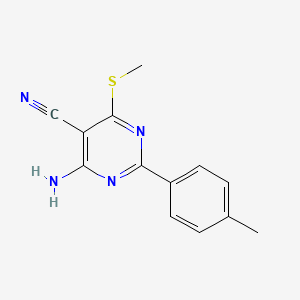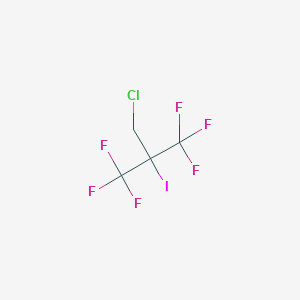
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane
Übersicht
Beschreibung
3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane: is an organofluorine compound characterized by the presence of both trifluoromethyl and iodo groups. This compound is of interest due to its unique chemical properties, which are influenced by the strong electron-withdrawing effects of the trifluoromethyl groups and the reactivity of the iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane typically involves the introduction of the trifluoromethyl and iodo groups onto a suitable precursor. One common method is the halogen exchange reaction, where a precursor compound containing a different halogen is reacted with iodine under specific conditions to achieve the desired substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Addition Reactions: The presence of multiple halogens allows for various addition reactions, particularly with electrophiles.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include thiols, amines, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include thiolates, amines, or ethers.
Oxidation Products: Oxidation can lead to the formation of iodinated alcohols or ketones.
Reduction Products: Reduction typically results in the formation of dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable for creating complex molecular architectures.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants. Its unique properties contribute to the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane is largely dependent on its chemical reactivity. The electron-withdrawing trifluoromethyl groups and the reactive iodine atom enable the compound to participate in a variety of chemical reactions. These reactions can target specific molecular pathways, making the compound useful in the design of targeted pharmaceuticals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-(trifluoromethyl)-2-bromo-1,1,1-trifluoropropane
- 3-Chloro-2-(trifluoromethyl)-2-fluoro-1,1,1-trifluoropropane
- 3-Chloro-2-(trifluoromethyl)-2-chloro-1,1,1-trifluoropropane
Comparison: Compared to its analogs, 3-Chloro-2-(trifluoromethyl)-2-iodo-1,1,1-trifluoropropane exhibits unique reactivity due to the presence of the iodine atom. Iodine is more reactive than bromine, chlorine, or fluorine, making this compound particularly useful in reactions requiring high reactivity. The trifluoromethyl groups further enhance its chemical stability and influence its electronic properties, distinguishing it from other halogenated compounds.
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF6I/c5-1-2(12,3(6,7)8)4(9,10)11/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSSUYHNDADQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378716 | |
| Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
240122-22-9 | |
| Record name | 2-(Chloromethyl)-1,1,1,3,3,3-hexafluoro-2-iodopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



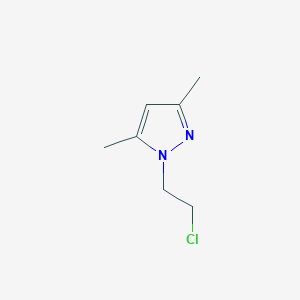

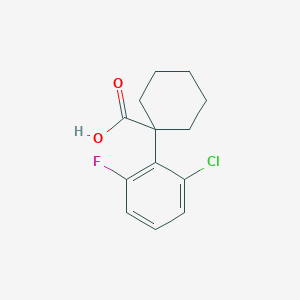

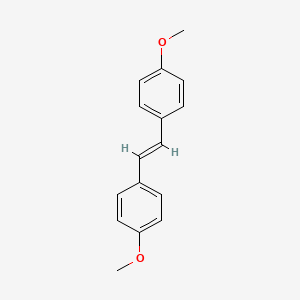


![4-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B1607672.png)
![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)
